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Compound of Interest

Compound Name: Ethyl acetoacetate-d5

Cat. No.: B15566083

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of Ethyl acetoacetate-d5, a deuterated isotopologue of ethyl acetoacetate. This
document is intended for use by professionals in research, scientific, and drug development
fields who utilize stable isotope-labeled compounds as internal standards or tracers in their
analytical methodologies.

Chemical and Physical Properties

Ethyl acetoacetate-d5, also known as Ethyl (2,2,4,4,4-d5)acetoacetate, is a stable isotope-
labeled version of ethyl acetoacetate, with five hydrogen atoms replaced by deuterium. This
isotopic labeling makes it an ideal internal standard for quantitative analysis by mass
spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

General Properties
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Property

Value

Source

Chemical Name

Butanoic-2,2,4,4,4-d5 acid, 3-

oxo-, ethyl ester

[2]

Ethyl acetylacetate-d5, Ethyl 3-

Synenyms oxobutanoate-d5 ]
CAS Number 55514-60-8 2]
Molecular Formula CeHsDs0s [2]
Molecular Weight 135.17 g/mol

Appearance Colorless to light yellow liquid

Isotopic Purity

=98 atom % D

Chemical Purity

=299%

Physical Properties

Precise physical property data for Ethyl acetoacetate-d5 is not readily available in the

literature. However, the properties of its non-deuterated analogue, ethyl acetoacetate, can be

used as a close approximation.

Value (for Ethyl

Property Source
Acetoacetate)

Boiling Point 180.8 °C at 760 mmHg

Density 1.029 g/mL at 20 °C

Refractive Index (n2°/D) 1.419

Melting Point -43 °C

Solubility in Water

2.86 g/100 mL at 20 °C

Experimental Protocols
Synthesis of Ethyl Acetoacetate-d5
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The synthesis of Ethyl acetoacetate-d5 can be achieved through a two-step process: the
Claisen condensation of ethyl acetate to form ethyl acetoacetate, followed by deuterium
exchange at the acidic a- and y-positions.

Step 1: Claisen Condensation for the Synthesis of Ethyl Acetoacetate
This classic organic reaction involves the base-catalyzed self-condensation of ethyl acetate.
e Materials:

o Ethyl acetate (anhydrous)

o Sodium metal or sodium ethoxide

o Anhydrous ethanol (if using sodium metal)

o 50% Acetic acid

o Calcium chloride (anhydrous)

o Round-bottom flask with a reflux condenser

o Heating mantle

o Separatory funnel

[¢]

Distillation apparatus
e Procedure:
o In a round-bottom flask equipped with a reflux condenser, place anhydrous ethyl acetate.

o If using sodium metal, add it in small, clean pieces to anhydrous ethanol in a separate
flask to prepare sodium ethoxide. Once the sodium has completely reacted, add this
solution to the ethyl acetate. If using commercially available sodium ethoxide, add it
directly to the ethyl acetate.
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o Gently heat the mixture to initiate the reaction. Once started, the reaction is typically
exothermic and may require cooling to control the rate.

o After the initial vigorous reaction subsides, continue to reflux the mixture until the reaction
is complete (typically several hours).

o Cool the reaction mixture and neutralize it by the slow addition of 50% acetic acid.

o Transfer the mixture to a separatory funnel. The ethyl acetoacetate layer will separate.
Wash the organic layer with a saturated sodium chloride solution to aid separation.

o Dry the collected organic layer over anhydrous calcium chloride.

o Purify the crude ethyl acetoacetate by fractional distillation under reduced pressure. The
boiling point of ethyl acetoacetate is approximately 76-80 °C at 18 mmHg.

Step 2: Deuterium Exchange

The a- and y-protons of ethyl acetoacetate are acidic and can be exchanged for deuterium in
the presence of a deuterium source and a base catalyst.

o Materials:

o Ethyl acetoacetate (from Step 1)

o

Deuterium oxide (D20) or deuterated ethanol (C2HsOD)

[¢]

Potassium carbonate (anhydrous) or another suitable base

Round-bottom flask with a reflux condenser

o

[e]

Magnetic stirrer
e Procedure:
o Place the purified ethyl acetoacetate in a round-bottom flask.

o Add a large excess of the deuterium source (e.g., D20 or C2Hs0D).
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o Add a catalytic amount of a base, such as anhydrous potassium carbonate.

o Stir the mixture at room temperature or gently heat under reflux for several hours to
facilitate the exchange. The progress of the exchange can be monitored by *H NMR
spectroscopy by observing the disappearance of the signals corresponding to the a- and
y-protons.

o After the exchange is complete, carefully neutralize the catalyst with a weak acid if
necessary.

o Isolate the Ethyl acetoacetate-d5 by extraction with a suitable organic solvent (e.g.,
diethyl ether or dichloromethane).

o Dry the organic extract over an anhydrous drying agent (e.g., MgSOa or NazSOa).

o Remove the solvent under reduced pressure to obtain the final product, Ethyl
acetoacetate-d5.

Spectroscopic Data

While a dedicated spectrum for Ethyl acetoacetate-d5 is not publicly available, its
spectroscopic characteristics can be predicted based on the known spectra of the non-
deuterated compound and the principles of NMR and MS.

'H NMR Spectroscopy

In the *H NMR spectrum of Ethyl acetoacetate-d5, the signals corresponding to the protons at
the a- (methylene) and y- (methyl) positions will be absent or significantly reduced in intensity
due to their replacement with deuterium. The spectrum will be dominated by the signals from
the ethyl group protons.

o Expected *H NMR (CDCls):
o 04.19 (q, 2H, -OCH2CH5)

o &1.29 (t, 3H, -OCH2CHs3)
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o The singlets for the keto-form CH2z (0 ~3.4 ppm) and CHs (& ~2.2 ppm), and the vinyl
proton of the enol form (& ~5.0 ppm) will be absent.

Mass Spectrometry

In the mass spectrum of Ethyl acetoacetate-d5, the molecular ion peak will be observed at
m/z 135, which is 5 mass units higher than that of the non-deuterated compound (m/z 130).
The fragmentation pattern will also be shifted accordingly, reflecting the presence of five
deuterium atoms.

Applications and Workflows

Ethyl acetoacetate-d5 is primarily used as an internal standard in quantitative analytical
methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid
chromatography-mass spectrometry (LC-MS). Its chemical similarity to the non-deuterated
analyte ensures that it behaves similarly during sample preparation, extraction, and
chromatographic separation, while its mass difference allows for its distinct detection by the

mass spectrometer.

Workflow for Use as an Internal Standard in GC-MS
Analysis

The following diagram illustrates a typical workflow for the use of Ethyl acetoacetate-d5 as an
internal standard in a quantitative GC-MS analysis.

Click to download full resolution via product page

Workflow for GC-MS analysis using an internal standard.

Safety and Handling
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The toxicological properties of Ethyl acetoacetate-d5 have not been thoroughly investigated.
Therefore, it should be handled with the same precautions as its non-deuterated counterpart,
ethyl acetoacetate. Ethyl acetoacetate is considered an irritant to the eyes, skin, and
respiratory system and may be harmful if ingested or inhaled.

o Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact
with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat.

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong acids, bases, and oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and
handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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